molecular formula C7H13NO B2676639 (3aS,7aS)-Octahydrofuro[3,2-b]pyridine CAS No. 1909293-80-6

(3aS,7aS)-Octahydrofuro[3,2-b]pyridine

Cat. No.: B2676639
CAS No.: 1909293-80-6
M. Wt: 127.187
InChI Key: GZJVTAUEKSQLNO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,7aS)-Octahydrofuro[3,2-b]pyridine is a bicyclic heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,7aS)-Octahydrofuro[3,2-b]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which forms the pyridine ring . This reaction can be catalyzed by transition metals or proceed via thermal pericyclic mechanisms.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of robust catalysts to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (3aS,7aS)-Octahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

(3aS,7aS)-Octahydrofuro[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3aS,7aS)-Octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, it may bind to enzymes or receptors, altering their activity and thus influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: (3aS,7aS)-Octahydrofuro[3,2-b]pyridine is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties

Biological Activity

(3aS,7aS)-Octahydrofuro[3,2-b]pyridine is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by a fused furo-pyridine framework. It can be synthesized through various organic reactions, often involving multi-step processes that incorporate functional group modifications and cyclization techniques. For instance, one synthesis route involves the use of C-allyl derivatives to construct bicyclic iminosugar C-glycosides based on the octahydrofuro[3,2-b]pyridine motif .

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes:

  • α-Glucosidase Inhibition : This compound has shown potent inhibition of α-glucosidase, with an IC50 value of 0.075 μM, surpassing the marketed drug miglitol (IC50 = 0.100 μM) . This property suggests potential applications in managing diabetes by delaying carbohydrate absorption.
  • Antifungal Activity : The compound also displays antifungal properties against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.85 μM, indicating its effectiveness compared to amphotericin B (MIC = 1.25 μM) .

Kinase Inhibition

The furo[3,2-b]pyridine scaffold has been identified as a promising framework for developing selective inhibitors of cdc-like kinases (CLKs). Compounds derived from this scaffold have demonstrated sub-micromolar activity in modulating the Hedgehog signaling pathway, which is crucial in developmental processes and cancer biology .

The mechanisms through which this compound exerts its biological effects involve interactions with specific receptors and enzymes:

  • Neuroprotective Effects : Preliminary studies indicate that this compound may interact with neurotransmitter systems in the central nervous system, potentially influencing mood and cognitive functions.
  • Glycosidase Activity : The presence of iminosugar structures enhances the cellular uptake and pharmacological activity of these compounds, contributing to their glycosidase inhibitory effects .

Case Studies and Research Findings

Several studies underscore the biological relevance of this compound:

  • Study on Glycosidase Inhibition : A study published in Carbohydrate Research detailed the synthesis and conformational analysis of bicyclic nojirimycin C-glycosides based on this compound. The findings highlighted its strong inhibition against glycosidases, reinforcing its potential as a therapeutic agent for metabolic disorders .
  • Kinase Modulators : Another investigation focused on optimizing derivatives of furo[3,2-b]pyridine for enhanced selectivity against CLKs. The results indicated that modifications to the scaffold could yield compounds with improved potency and specificity for kinase inhibition .

Summary Table of Biological Activities

Biological ActivityAssay TypeIC50/MIC ValueReference
α-Glucosidase InhibitionEnzyme AssayIC50 = 0.075 μM
Antifungal ActivityMIC TestMIC = 0.85 μM
Kinase InhibitionCell-Based AssaySub-micromolar
Neuroprotective EffectsInteraction StudyPreliminary Findings

Properties

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJVTAUEKSQLNO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCO2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CCO2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.